Chiral Purity as a Critical Determinant of Final API Stereochemical Integrity
The (R)-enantiomer is supplied with a guaranteed chiral purity of ≥95% (HPLC) , providing a defined starting point for asymmetric synthesis. In contrast, using the racemate (CAS 55095-17-5) offers no stereochemical control and introduces a 50% impurity (the (S)-enantiomer) from the outset, which must be removed through costly and yield-reducing resolution steps downstream .
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥95% (as (R)-enantiomer) |
| Comparator Or Baseline | Racemic (4-Bromophenyl)(phenyl)methanamine |
| Quantified Difference | 0% ee (racemate) vs. ≥90% ee (calculated from ≥95% (R)-enantiomer) |
| Conditions | Commercial specification based on chiral HPLC analysis. |
Why This Matters
This difference quantifies the amount of 'inert' or potentially interfering enantiomer that must be managed, directly impacting the cost-efficiency and timeline of drug development.
